N-{(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide
Overview
Description
N-{(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a furan ring, dichlorophenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Formation of the enone moiety: This can be accomplished through aldol condensation reactions.
Coupling with the benzamide: The final step involves coupling the intermediate with 4-methylbenzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring and the enone moiety can be oxidized under appropriate conditions.
Reduction: The enone moiety can be reduced to the corresponding alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the enone moiety can yield the corresponding alcohol.
Scientific Research Applications
N-{(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar dichlorophenyl groups but lack the furan and benzamide moieties.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: This compound has a similar aromatic structure but different functional groups.
Uniqueness
N-{(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler compounds
Properties
IUPAC Name |
N-[(Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-(2-methoxyethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N2O4/c1-15-3-5-16(6-4-15)23(29)28-21(24(30)27-11-12-31-2)14-18-8-10-22(32-18)19-13-17(25)7-9-20(19)26/h3-10,13-14H,11-12H2,1-2H3,(H,27,30)(H,28,29)/b21-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHITGBGVOCFKX-STZFKDTASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C(=O)NCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C(=O)NCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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